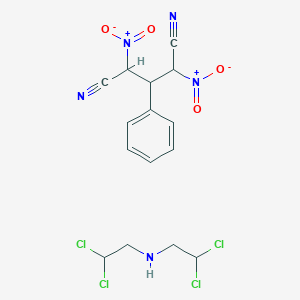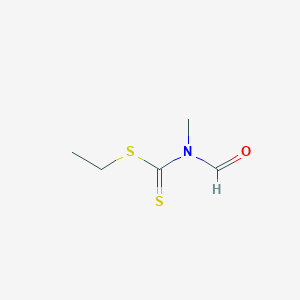
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine, commonly known as DDNP, is a chemical compound that has been widely studied for its explosive properties. DDNP is a highly sensitive explosive that has been used in various applications, including military and industrial uses.
Mecanismo De Acción
DDNP is a highly sensitive explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The mechanism of action of DDNP involves the release of energy in the form of heat and gas, which leads to an explosion. The decomposition of DDNP is a complex process that involves the formation of various intermediate products.
Biochemical and Physiological Effects:
DDNP has been shown to have toxic effects on the body, including damage to the liver, kidneys, and nervous system. DDNP has also been shown to have mutagenic and carcinogenic properties. DDNP exposure can lead to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDNP is a highly sensitive explosive that has several advantages and limitations for lab experiments. One advantage of DDNP is its high sensitivity, which allows for the detection of small amounts of explosives. However, the high sensitivity of DDNP also poses a safety risk, and precautions must be taken when working with the compound. Another limitation of DDNP is its instability, which makes it difficult to store and transport.
Direcciones Futuras
There are several future directions for the study of DDNP. One direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biomedical applications of DDNP, including its use as a diagnostic tool and drug delivery system. Additionally, research can be conducted to explore the environmental impact of DDNP and its potential as a renewable energy source.
In conclusion, DDNP is a highly sensitive explosive that has been extensively studied for its military and industrial applications. Recent research has focused on the biomedical applications of DDNP, including its potential as a diagnostic tool and drug delivery system. DDNP has toxic effects on the body, and precautions must be taken when working with the compound. Future research can explore new synthesis methods, biomedical applications, and environmental impact of DDNP.
Métodos De Síntesis
DDNP can be synthesized by reacting 2,4-dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine. This reaction produces a yellow crystalline powder that is highly sensitive and explosive. The synthesis method of DDNP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DDNP has been widely studied for its explosive properties, and its applications in military and industrial uses. However, recent research has focused on the use of DDNP in biomedical applications. DDNP has been shown to have potential as a diagnostic tool for cancer and other diseases. DDNP can be used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) scans. DDNP has also been studied for its potential as a drug delivery system for cancer treatment.
Propiedades
Número CAS |
107638-88-0 |
|---|---|
Nombre del producto |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine |
Fórmula molecular |
C15H15Cl4N5O4 |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2,2-dichloroethyl)ethanamine;2,4-dinitro-3-phenylpentanedinitrile |
InChI |
InChI=1S/C11H8N4O4.C4H7Cl4N/c12-6-9(14(16)17)11(10(7-13)15(18)19)8-4-2-1-3-5-8;5-3(6)1-9-2-4(7)8/h1-5,9-11H;3-4,9H,1-2H2 |
Clave InChI |
BDJHKCVPYSNTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
Sinónimos |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichlor oethyl)ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)



![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)







